N-(2-chlorophenyl)-1H-indole-3-carboxamide

Übersicht

Beschreibung

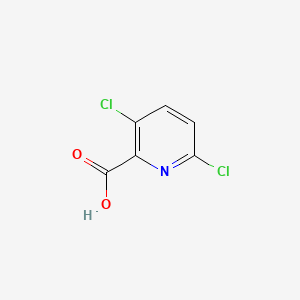

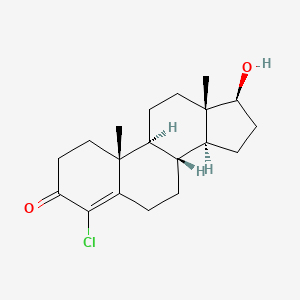

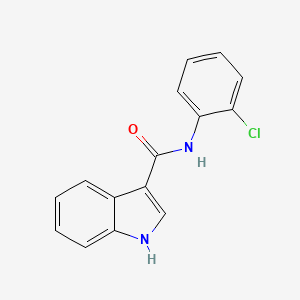

“N-(2-chlorophenyl)-1H-indole-3-carboxamide” is a compound that contains an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. The “N-(2-chlorophenyl)” part refers to a 2-chlorophenyl group attached to the nitrogen of the indole ring. The “3-carboxamide” part indicates a carboxamide functional group attached at the 3-position of the indole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, the 2-chlorophenyl group, and the carboxamide functional group . These groups could potentially engage in various non-covalent interactions, including pi-stacking and hydrogen bonding, which could influence the compound’s properties and reactivity.Chemical Reactions Analysis

The reactivity of “N-(2-chlorophenyl)-1H-indole-3-carboxamide” would be influenced by the various functional groups present in the molecule. For instance, the carboxamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-chlorophenyl)-1H-indole-3-carboxamide” would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Medicinal Chemistry

The asymmetric synthesis of intermediates for medicinal compounds demonstrates the utility of related compounds in drug synthesis. The combination of biocatalysis and homogeneous catalysis has been applied to produce enantiopure products efficiently, illustrating the compound's relevance in the synthesis of pharmacologically active molecules (Ben de Lange et al., 2011).

Biochemical Applications: Enzyme Inhibition

Compounds structurally related to N-(2-chlorophenyl)-1H-indole-3-carboxamide have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), showcasing their potential in the treatment of neurological disorders (N. Tzvetkov et al., 2014).

Antituberculosis Agents

Indole carboxamides have emerged as promising antituberculosis agents, highlighting the compound's role in the development of new therapeutic options against Mycobacterium tuberculosis. The modification of the indole nucleus and other structural components has led to compounds with improved pharmacokinetic properties and in vivo efficacy (R. R. Kondreddi et al., 2013).

Material Science and Catalysis

The synthesis and characterization of indole derivatives also find applications in materials science. For example, the development of new indole acetamide derivatives with potential anti-inflammatory activity has been reported. These studies include in-depth analysis through spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling, underscoring the versatility of these compounds in creating materials with specific properties (F. H. Al-Ostoot et al., 2020).

Green Chemistry

The exploration of green chemistry approaches has led to the efficient and regioselective synthesis of indole-1-carboxamides using gold-catalyzed intramolecular hydroamination in aqueous media. This illustrates the potential of N-(2-chlorophenyl)-1H-indole-3-carboxamide derivatives in sustainable chemical processes (Deju Ye et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-6-2-4-8-14(12)18-15(19)11-9-17-13-7-3-1-5-10(11)13/h1-9,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUBLAUHKNUTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495052 | |

| Record name | N-(2-Chlorophenyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-1H-indole-3-carboxamide | |

CAS RN |

61788-27-0 | |

| Record name | N-(2-Chlorophenyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)